(S)-2-amino-2-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-ol
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Overview
Description
(S)-2-amino-2-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields. This compound features a unique structure with an amino group, a difluoromethyl group, and a fluorophenyl group, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-ol typically involves several steps, starting from commercially available precursors. One common method involves the reaction of 4-(difluoromethyl)-2-fluorobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-2-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(S)-2-amino-2-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-amino-2-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-amino-1-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-ol
- (S)-1-(4-Fluorophenyl)ethan-1-ol
- 1,2-Bis-(4-amino-5-(allylthio)-4H-1,2,4-triazol-3-yl)-ethan-1-ol
Uniqueness
(S)-2-amino-2-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and fluorophenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10F3NO |
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Molecular Weight |
205.18 g/mol |
IUPAC Name |
(2S)-2-amino-2-[4-(difluoromethyl)-2-fluorophenyl]ethanol |
InChI |
InChI=1S/C9H10F3NO/c10-7-3-5(9(11)12)1-2-6(7)8(13)4-14/h1-3,8-9,14H,4,13H2/t8-/m1/s1 |
InChI Key |
JVPFXAFIRMZVET-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)F)F)[C@@H](CO)N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)C(CO)N |
Origin of Product |
United States |
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